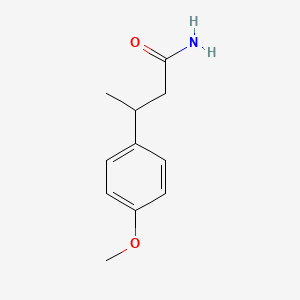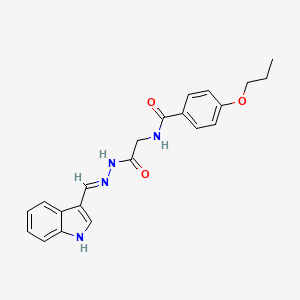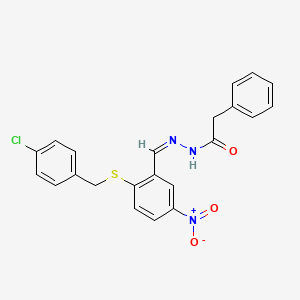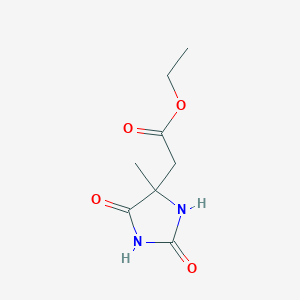
2,5-Dioxo-4-methyl-4-imidazolidineacetic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL (4-METHYL-2,5-DIOXO-4-IMIDAZOLIDINYL)ACETATE is a chemical compound with the molecular formula C8H12N2O4 and a molecular weight of 200.196 g/mol . This compound is part of the imidazolidinyl family, which is known for its diverse applications in various fields of science and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (4-METHYL-2,5-DIOXO-4-IMIDAZOLIDINYL)ACETATE typically involves the cyclization of appropriate diamines and nitriles under controlled conditions. For instance, a common method involves the reaction of diamine with propionitrile at temperatures ranging from 80°C to 140°C, followed by dehydrogenation using a catalyst such as Raney nickel at temperatures between 170°C and 200°C .
Industrial Production Methods
In industrial settings, the production of ETHYL (4-METHYL-2,5-DIOXO-4-IMIDAZOLIDINYL)ACETATE may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
ETHYL (4-METHYL-2,5-DIOXO-4-IMIDAZOLIDINYL)ACETATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone derivatives, while reduction can produce various imidazolidine compounds.
Aplicaciones Científicas De Investigación
ETHYL (4-METHYL-2,5-DIOXO-4-IMIDAZOLIDINYL)ACETATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research explores its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of polymers, resins, and other industrial materials
Mecanismo De Acción
The mechanism of action of ETHYL (4-METHYL-2,5-DIOXO-4-IMIDAZOLIDINYL)ACETATE involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact pathways depend on the specific application and the biological system involved .
Comparación Con Compuestos Similares
Similar Compounds
ETHYL (2,5-DIOXO-4,4-DIPHENYL-1-IMIDAZOLIDINYL)ACETATE: This compound has a similar structure but with diphenyl groups, which may alter its chemical properties and applications.
2-ETHYL-4-METHYLIMIDAZOLE: This compound shares the imidazole core but differs in its functional groups and overall structure.
Uniqueness
ETHYL (4-METHYL-2,5-DIOXO-4-IMIDAZOLIDINYL)ACETATE is unique due to its specific functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its role as a versatile intermediate make it valuable in both research and industrial contexts.
Propiedades
Fórmula molecular |
C8H12N2O4 |
|---|---|
Peso molecular |
200.19 g/mol |
Nombre IUPAC |
ethyl 2-(4-methyl-2,5-dioxoimidazolidin-4-yl)acetate |
InChI |
InChI=1S/C8H12N2O4/c1-3-14-5(11)4-8(2)6(12)9-7(13)10-8/h3-4H2,1-2H3,(H2,9,10,12,13) |
Clave InChI |
RFRJKUDURJVSJE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1(C(=O)NC(=O)N1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7,9-Dichloro-5-(2,4-dichlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11999671.png)



![4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11999689.png)
![4-[(E)-{[4-(4-chlorophenyl)piperazin-1-yl]imino}methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B11999695.png)
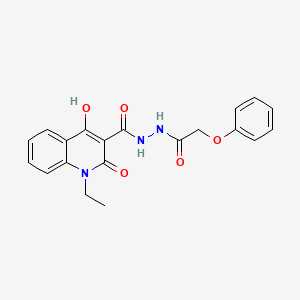

![[4-[(Tert-butoxycarbonyl)amino]-1-piperidinyl](3-chlorophenyl)acetic acid](/img/structure/B11999719.png)
